molecular formula C14H7NO B14001052 9-Oxo-9h-fluorene-2-carbonitrile CAS No. 3096-44-4

9-Oxo-9h-fluorene-2-carbonitrile

Cat. No.: B14001052
CAS No.: 3096-44-4
M. Wt: 205.21 g/mol
InChI Key: RMZLHDBVSQZQMT-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H7NO It is a derivative of fluorene, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) on the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-fluorene-2-carbonitrile typically involves the reaction of fluorene derivatives with appropriate reagents to introduce the nitrile and ketone functionalities. One common method is the oxidation of 9H-fluorene-2-carbonitrile using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Oxo-9H-fluorene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s ketone and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-fluorene-4-carbonitrile
  • 9-Oxo-9H-thioxanthene-3-carbonitrile
  • 9-Oxo-9H-fluorene-2-carboxylic acid

Uniqueness

9-Oxo-9H-fluorene-2-carbonitrile is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

3096-44-4

Molecular Formula

C14H7NO

Molecular Weight

205.21 g/mol

IUPAC Name

9-oxofluorene-2-carbonitrile

InChI

InChI=1S/C14H7NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14(16)13(11)7-9/h1-7H

InChI Key

RMZLHDBVSQZQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C#N

Origin of Product

United States

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